molecular formula C17H15Cl2NO2 B12128393 ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate CAS No. 332409-63-9

ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate

Cat. No.: B12128393
CAS No.: 332409-63-9
M. Wt: 336.2 g/mol
InChI Key: VNVKIKRUHHHYRU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group attached to a propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-dichlorocarbazole and ethyl 3-bromopropanoate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3,6-dichlorocarbazole is reacted with ethyl 3-bromopropanoate under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF.

Major Products

    Oxidation: 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid.

    Reduction: 3-(3,6-dichloro-9H-carbazol-9-yl)propanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate in its applications involves its ability to interact with molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronics, it facilitates charge transport by forming stable π-conjugated systems. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate: Similar in structure but with bromine atoms instead of chlorine.

    Ethyl 3-(3,6-dimethoxy-9H-carbazol-9-yl)propanoate: Features methoxy groups instead of chlorine atoms.

Uniqueness

Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. The chlorine atoms enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and improve its stability in various applications.

Properties

CAS No.

332409-63-9

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate

InChI

InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3

InChI Key

VNVKIKRUHHHYRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl

Origin of Product

United States

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